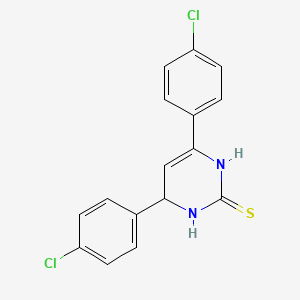
Trimethylsilyl 2-oxocyclopentane-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylsilyl 2-oxocyclopentane-1-sulfonate is a chemical compound known for its unique structural properties and reactivity. It consists of a cyclopentane ring with a sulfonate group and a trimethylsilyl group attached to it. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl 2-oxocyclopentane-1-sulfonate typically involves the reaction of cyclopentanone with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
Cyclopentanone+Trimethylsilyl chlorideBaseTrimethylsilyl 2-oxocyclopentane-1-sulfonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Trimethylsilyl 2-oxocyclopentane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols.
Aplicaciones Científicas De Investigación
Trimethylsilyl 2-oxocyclopentane-1-sulfonate has several applications in scientific research:
Organic Synthesis: It is used as a protecting group for alcohols and amines, facilitating multi-step synthesis processes.
Material Science: The compound is used in the preparation of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a precursor for the synthesis of biologically active molecules and pharmaceuticals.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism by which Trimethylsilyl 2-oxocyclopentane-1-sulfonate exerts its effects involves the reactivity of the trimethylsilyl group and the sulfonate group. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at specific sites on the molecule. The sulfonate group can participate in various chemical reactions, including nucleophilic substitution and oxidation-reduction processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl Chloride: Used as a reagent for introducing the trimethylsilyl group.
Cyclopentanone: A precursor in the synthesis of Trimethylsilyl 2-oxocyclopentane-1-sulfonate.
Sulfonic Acids: Compounds with similar sulfonate groups.
Uniqueness
This compound is unique due to its combination of a cyclopentane ring, a sulfonate group, and a trimethylsilyl group. This combination imparts specific reactivity and stability, making it valuable in various chemical and industrial applications.
Propiedades
Número CAS |
72458-55-0 |
|---|---|
Fórmula molecular |
C8H16O4SSi |
Peso molecular |
236.36 g/mol |
Nombre IUPAC |
trimethylsilyl 2-oxocyclopentane-1-sulfonate |
InChI |
InChI=1S/C8H16O4SSi/c1-14(2,3)12-13(10,11)8-6-4-5-7(8)9/h8H,4-6H2,1-3H3 |
Clave InChI |
ZSZPQJVHLYOAAB-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OS(=O)(=O)C1CCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Triethoxysilylpropan-1-amine;trimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane](/img/structure/B14472329.png)
![2-[Bis[(4-chlorophenyl)methyl]amino]acetic acid;hydrochloride](/img/structure/B14472337.png)
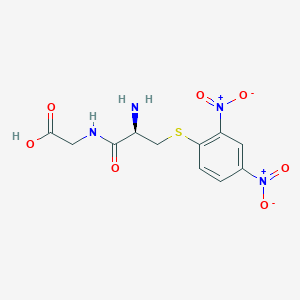

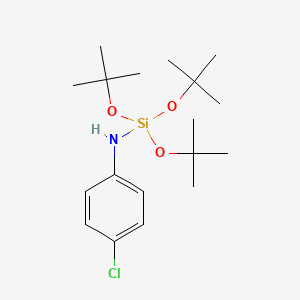
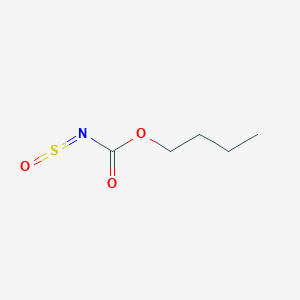
![7-(Furan-3-yl)-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,9]heptadec-13-ene-5,15-dione](/img/structure/B14472360.png)
![Ethyl 2-[(cyanomethyl)sulfanyl]propanoate](/img/structure/B14472364.png)
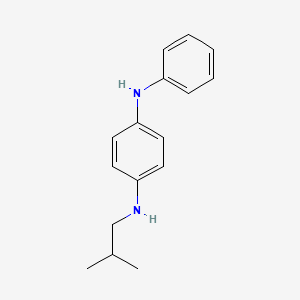
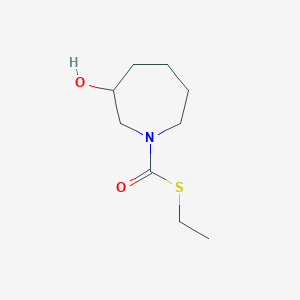

![1-[Tert-butyl(phenacyl)phosphanyl]propan-2-one](/img/structure/B14472385.png)
![hexadecasodium;5-amino-3-[[4-[[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B14472389.png)
